Stearic Acid
Description
Nomenclature and Chemical Structure within Biological Contexts
Stearic acid is chemically known by its IUPAC name, octadecanoic acid . wikipedia.orgpishrochem.commhmedical.comatomscientific.comnih.gov It is an 18-carbon long-chain saturated fatty acid, meaning its carbon chain contains only single bonds. pishrochem.comatomscientific.com This saturation results in a straight-chain structure, which contributes to its physical properties, such as being a waxy solid at room temperature. wikipedia.orgpishrochem.comnih.gov Its chemical formula is CH₃(CH₂)₁₆COOH. wikipedia.orgmhmedical.comatomscientific.com In biological systems, it is often referred to by its lipid number, C18:0. wikipedia.org The name "stearic" is derived from the Greek word "stéar," which translates to tallow (B1178427) or hard fat, reflecting its common source. wikipedia.orgnih.govvedantu.com
The structure of this compound is amphipathic, possessing a hydrophobic (water-repelling) hydrocarbon tail and a hydrophilic (water-attracting) carboxyl group head. britannica.combritannica.com This dual nature is fundamental to its role in forming complex lipids, such as phospholipids (B1166683) and triglycerides, which are essential components of cellular membranes and energy storage molecules, respectively. britannica.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | Octadecanoic acid wikipedia.orgpishrochem.commhmedical.com |
| Chemical Formula | C₁₈H₃₆O₂ or CH₃(CH₂)₁₆COOH wikipedia.orgpishrochem.commhmedical.com |
| Molecular Weight | 284.48 g/mol openaccesspub.org |
| Melting Point | 69.6 °C (157.3 °F) pishrochem.com |
| Boiling Point | 361 °C (682 °F) pishrochem.com |
| Appearance | White, waxy solid wikipedia.orgnih.govopenaccesspub.org |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. pishrochem.com |
Historical Perspectives on this compound Research and Discovery
The discovery and characterization of this compound are credited to the French chemist Michel Eugène Chevreul in the early 19th century. candleseurope.comencyclopedia.comwikipedia.org His pioneering work on animal fats, published in 1823, was revolutionary for the field of organic chemistry. wikipedia.orgocl-journal.orgcatholicscientists.org Chevreul's investigations into the process of saponification (soap making) led him to isolate and identify several fatty acids. encyclopedia.comocl-journal.org
Through his meticulous experiments, which involved treating animal fats with alkalis, he was the first to isolate this compound from sheep and beef tallow. ocl-journal.orgresearchgate.net Chevreul's research demonstrated that fats are not simple substances but are compounds of glycerol (B35011) and fatty acids. ocl-journal.org He named the new acid he discovered from hard animal fats "this compound." ocl-journal.orgresearchgate.net This discovery not only laid the foundation for modern lipid chemistry but also had significant practical applications, leading to the development of improved stearin (B3432776) candles that were harder and burned more cleanly than traditional tallow candles. candleseurope.comocl-journal.org
Current State of this compound Research: A Comprehensive Overview
Modern research on this compound is multifaceted, exploring its intricate roles in metabolism, cell signaling, and disease. Current investigations continue to challenge the long-held view that all saturated fats are detrimental to health.
A significant area of research focuses on this compound's metabolic fate and its effects on plasma lipid profiles. Unlike other common long-chain saturated fatty acids such as palmitic acid, numerous studies have shown that this compound has a neutral or even lowering effect on low-density lipoprotein (LDL) cholesterol. wikipedia.orgbeefresearch.orgontosight.airesearchgate.net One key reason for this is its efficient conversion in the human body to oleic acid (a monounsaturated fatty acid) by the enzyme stearoyl-CoA desaturase. wikipedia.orgnih.govresearchgate.net This conversion is a critical pathway that influences the synthesis of triglycerides and other complex lipids. nih.govresearchgate.net
Recent studies have also delved into the direct signaling roles of this compound. Research has shown that dietary this compound can regulate mitochondrial function. nih.govoup.com For instance, studies using Drosophila have demonstrated that this compound supplementation can improve mitochondrial function. oup.com In humans, the ingestion of this compound has been observed to rapidly induce mitochondrial fusion, a process critical for maintaining mitochondrial health and function. nih.gov This suggests that the body actively senses and responds to dietary this compound levels. nih.gov
Furthermore, the role of this compound in the context of specific diseases is an active area of investigation. Its potential influence on cardiovascular disease, neurodegenerative diseases, and cancer is being explored, with some studies suggesting protective roles. nih.govnutrivore.com For example, research indicates this compound may be involved in signaling pathways that protect brain tissue from injury. nutrivore.com
Significance of this compound in Biological Systems and Pathological Processes
This compound is a fundamental component of biological systems with diverse and vital functions.
Role in Biological Systems:
Structural Component of Membranes: this compound is a key building block for various lipids that form cellular membranes. It is particularly enriched in certain membrane microdomains known as lipid rafts , which are platforms for cell signaling and protein trafficking. britannica.combritannica.commpi-cbg.demdpi.comptbioch.edu.pl The straight, saturated structure of this compound allows for tight packing with cholesterol and sphingolipids, contributing to the stability and organization of these rafts. mdpi.comptbioch.edu.pl It is a major component of phospholipids, such as phosphatidylcholine , which form the lipid bilayer of all cell membranes. britannica.comnih.gov
Metabolic Precursor: As mentioned, this compound is a direct precursor for the synthesis of oleic acid, the most common monounsaturated fatty acid in human adipose tissue. wikipedia.orgnih.gov This conversion is crucial for regulating the fluidity of cell membranes and for the synthesis of triglycerides for energy storage. nih.govresearchgate.net
Energy Source: Like other fatty acids, this compound can be broken down through beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP, the primary energy currency of the cell. nutrivore.com
Involvement in Pathological Processes:
Cardiovascular Disease: The role of this compound in cardiovascular disease is a subject of ongoing research and debate. In contrast to other saturated fatty acids, this compound is generally considered to have a neutral effect on LDL cholesterol levels. wikipedia.orgbeefresearch.orgresearchgate.net Some studies suggest it does not increase the risk of atherosclerosis. nih.gov However, other research indicates that this compound might trigger a more potent apoptotic (cell death) response in endothelial cells compared to palmitic or myristic acids, suggesting a complex role. researchgate.netresearchgate.net
Cancer: The influence of this compound on cancer is an emerging area of research. Some studies have associated circulating levels of this compound with a reduced risk for certain cancers. nih.gov Its role in regulating mitochondrial function may also have implications for cancer cell metabolism. nih.gov
Neurodegenerative Diseases: There is evidence to suggest that this compound may have a protective role in the context of neurodegenerative diseases. nih.govnutrivore.com This is potentially due to its function as a signaling molecule that helps prevent mitochondrial dysfunction and its conversion to oleic acid, which impacts mitochondrial health. nutrivore.com Alterations in the levels of this compound within lipid rafts have been observed in conditions like Parkinson's disease. mdpi.com
Immune System Modulation: Research has shown that this compound can selectively affect immune cells. For example, in T cells, which have a limited ability to desaturate it, an accumulation of this compound in membrane phospholipids can impair membrane integrity and function. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2, Array, CH3(CH2)16COOH | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | stearic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Stearic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18639-67-3 | |
| Record name | Octadecanoic acid, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18639-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8021642 | |
| Record name | Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Stearic acid is a white solid with a mild odor. Floats on water. (USCG, 1999), Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Colorless or white solid; [HSDB] White flakes; [MSDSonline], Solid, WHITE CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR., hard, white or faintly yellowish crystalline solid/tallow odour, White solid with a mild odor. | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stearic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7203 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Stearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Stearic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1092/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
721 °F at 760 mmHg (NTP, 1992), 371 °C, 721 °F | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
385 °F (NTP, 1992), 113 °C (235 °F) - closed cup, 385 °F (196 dec C) (closed cup), 196 °C, 385 °F | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
1 to 10 mg/mL at 73 °F (NTP, 1992), In water, 0.568 mg/L at 25 °C, In water, 0.597 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol, benzene; soluble in acetone, chloroform, carbon disulfide, For more Solubility (Complete) data for Stearic acid (6 total), please visit the HSDB record page., 0.000597 mg/mL, Solubility in water: none, practically insoluble in water; soluble in alcohol, ether, chloroform, 1 g in 20 ml alcohol (in ethanol) | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Stearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Stearic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1092/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9408 g/cu cm at 20 °C, Relative density (water = 1): 0.94-0.83, 0.86 | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
9.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.80 (Air = 1), 9.8 | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 344.7 °F ; 5 mmHg at 408.2 °F (NTP, 1992), 0.00000004 [mmHg], Vapor pressure = 1 mm Hg at 173.1 °C, 7.22X10-7 mm Hg at 25 °C (ext), Vapor pressure, Pa at 174 °C: 133, 1 mmHg at 344.7 °F; 5 mmHg at 408.2 °F | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7203 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Monoclinic leaflets from alcohol, White or slightly yellow crystal masses, or white to slightly yellow powder, Colorless, wax-like solid, White amorphous solid or leaflets | |
CAS No. |
57-11-4, 30399-84-9 | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearic acid [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isostearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030399849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | stearic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | octadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Stearic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ELV7Z65AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Stearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
156.7 °F (NTP, 1992), 69.3 °C, 68.8 °C, 69-72 °C, 156.7 °F | |
| Record name | STEARIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Stearic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Stearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STEARIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STEARIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1020 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Stearic Acid in Cellular Metabolism and Bioenergetics
Intracellular Uptake and Transport Mechanisms of Stearic Acid
The entry of this compound into the cell and its subsequent movement within the cytoplasm are tightly regulated processes involving specialized proteins. These mechanisms ensure the efficient delivery of this compound to various organelles for its metabolic utilization.
Role of Fatty Acid Binding Proteins (FABPs) in this compound Transport
Once inside the cell, this compound and other long-chain fatty acids bind to Fatty Acid Binding Proteins (FABPs). wikipedia.orgimrpress.com These small, intracellular proteins act as lipid chaperones, enhancing the solubility of hydrophobic fatty acids in the aqueous environment of the cytoplasm and facilitating their transport to different cellular compartments. wikipedia.orgnih.gov FABPs are thought to traffic fatty acids to organelles such as the endoplasmic reticulum for esterification and desaturation, and to mitochondria for beta-oxidation. wikipedia.orgnih.gov
Studies have shown that the expression of specific FABPs can influence the rate of fatty acid uptake and intracellular diffusion. For instance, in undifferentiated embryonic stem cells, the expression of intestinal fatty acid binding protein (I-FABP) was found to increase the initial uptake rate and intracellular diffusion of a fluorescent analog of this compound. physiology.org The diverse family of FABPs exhibits tissue-specific expression and varying affinities for different fatty acids, suggesting specialized roles in cellular lipid trafficking. nih.govresearchgate.net Some research indicates that certain FABPs can transport fatty acids to the nucleus, where they may modulate gene expression by interacting with nuclear receptors like peroxisome proliferator-activated receptors (PPARs). wikipedia.orgnih.gov
Acyl-CoA Synthetases (ACSLs) and this compound Activation
Before this compound can enter metabolic pathways, it must first be "activated." This crucial step is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs), which are located on the outer mitochondrial membrane and the endoplasmic reticulum. imrpress.comnih.gov ACSLs convert this compound into its metabolically active form, stearoyl-CoA, through a thioesterification reaction that consumes ATP and coenzyme A (CoA). imrpress.comresearchgate.net
This activation process is essential for trapping the fatty acid within the cell and directing it towards specific metabolic fates. researchgate.net The different isoforms of ACSL exhibit preferences for various fatty acids and are localized to different subcellular compartments, suggesting they play a role in channeling fatty acids like stearoyl-CoA into distinct pathways such as beta-oxidation or lipid synthesis. mdpi.comahajournals.org For example, the activation of this compound to stearoyl-CoA is a prerequisite for its subsequent esterification into complex lipids or its breakdown for energy. imrpress.comimrpress.com
Metabolic Pathways of this compound within Cells
Once activated to stearoyl-CoA, this compound can be directed into several key metabolic pathways, including storage as neutral lipids, breakdown for energy production, or conversion into other fatty acids.
Esterification of this compound
Esterification is a primary pathway for the storage of fatty acids. imrpress.com In this process, stearoyl-CoA is incorporated into more complex lipid molecules, primarily triacylglycerols and phospholipids (B1166683). imrpress.comimrpress.com This process involves a series of enzymatic reactions that sequentially add fatty acyl-CoAs to a glycerol-3-phosphate backbone. imrpress.com The resulting triacylglycerols are stored in lipid droplets within the cell, serving as a major energy reserve.
The esterification of this compound is not only a means of energy storage but also influences the physical properties and stability of fats. imrpress.com For instance, the esterification of this compound into ethyl esters has been observed in liver cells exposed to ethanol (B145695). nih.gov This process can be stimulated by the presence of exogenous this compound. nih.gov
| Alcohol | Catalyst | Temperature (°C) | Esterification Yield (%) | Source |
|---|---|---|---|---|
| Ethanol | Montmorillonite KSF/0 | 150 | ~100 (after 240 min) | mdpi.com |
| Methanol (B129727) | Aspergillus sp. biomass | 35 | 41 | tandfonline.com |
| Ethanol | Aspergillus sp. biomass | 35 | 64.5 | tandfonline.com |
| 1-Butanol | Sulfuric Acid | 65 | 99 | researchgate.net |
Beta-Oxidation of this compound
The primary catabolic pathway for fatty acids is beta-oxidation, which occurs mainly in the mitochondria. wikipedia.orgechemi.com This process systematically breaks down stearoyl-CoA into two-carbon units of acetyl-CoA. wikipedia.orglibretexts.org The beta-oxidation of this compound, an 18-carbon fatty acid, requires eight cycles of four enzymatic reactions. libretexts.orgpurdue.edu
Each cycle of beta-oxidation generates one molecule of FADH2 and one molecule of NADH, which are then used in the electron transport chain to produce ATP. libretexts.orgpurdue.edu The acetyl-CoA produced enters the citric acid cycle, leading to the generation of additional ATP. libretexts.orgpurdue.edu The complete oxidation of one molecule of this compound yields a significant amount of energy, with a net production of 146 ATP molecules after accounting for the initial activation step. purdue.edu
| Product | Quantity per Molecule of this compound | Source |
|---|---|---|
| Acetyl-CoA | 9 | purdue.eduquora.com |
| FADH2 | 8 | purdue.eduquora.com |
| NADH | 8 | purdue.eduquora.com |
| Net ATP Yield | 146 | purdue.edu |
Desaturation of this compound to Oleic Acid by Stearoyl-CoA Desaturase (SCD)
This compound can be converted into the monounsaturated fatty acid oleic acid through a desaturation reaction catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD). oup.comwikipedia.org SCD is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond at the delta-9 position of the fatty acyl-CoA chain. oup.comwikipedia.orgresearchgate.net This conversion is a critical step in the biosynthesis of monounsaturated fatty acids, which are essential components of membrane phospholipids and cholesterol esters. wikipedia.orgmdpi.com
Stearic Acid in Cellular Signaling and Molecular Interactions
Stearic Acid as a Signaling Molecule
This compound, a saturated long-chain fatty acid, is increasingly recognized not just as a metabolic fuel and structural component of cell membranes, but also as a vital signaling molecule. nii.ac.jp It participates in a variety of cellular functions, playing a regulatory role in energy metabolism and signal transduction. nii.ac.jp The functions of this compound extend from being an energy source for the body to being involved in endogenous biosynthesis. nii.ac.jp As a signaling molecule, it is implicated in various pathological processes, highlighting its importance in cellular communication and regulation. nii.ac.jp
Interaction with Specific Receptors and Enzymes
Transferrin Receptor (TfR1) Binding and Signaling
Currently, there is no direct scientific evidence available to describe a specific binding interaction between this compound and the Transferrin Receptor (TfR1) or a subsequent signaling cascade initiated by such an interaction.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition by this compound
Research has identified this compound as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways. nih.govfrontiersin.org In cell-free assays, this compound was shown to suppress PTP1B activity in a concentration-dependent manner, with maximal inhibition observed at a concentration of 30 µM. nih.govresearchgate.net This inhibitory action suggests that this compound can directly influence the phosphorylation status of PTP1B substrates. nih.gov The potential mechanism may involve the direct binding of this compound to PTP1B, thereby blocking its enzymatic activity. nih.gov
Inhibitory Effect of this compound on PTP1B Activity
| This compound Concentration (µM) | Effect on PTP1B Activity | Reference |
|---|---|---|
| 1-30 | Concentration-dependent reduction in activity | nih.gov |
| 30 | Reduced PTP1B activity to 8% of basal levels | nih.gov |
Modulation of Insulin Receptor Signaling
By inhibiting PTP1B, this compound enhances insulin receptor signaling. nih.govfrontiersin.org PTP1B normally dephosphorylates and inactivates the insulin receptor. nih.gov The inhibition of PTP1B by this compound prevents this dephosphorylation, leading to a sustained tyrosine phosphorylation of the insulin receptor and its substrates, such as IRS-1. nih.gov Studies have shown that in 3T3-L1-GLUT4myc adipocytes, 30 µM of this compound significantly increased insulin-induced phosphorylation of the insulin receptor at Tyr1185. nih.govfrontiersin.org This enhancement of the insulin signaling pathway ultimately promotes glucose uptake into adipocytes. nih.govfrontiersin.org Interestingly, this compound by itself was found to stimulate glucose uptake, even in the absence of insulin. nih.gov
Impact on Akt Activity
The impact of this compound on Akt, a crucial downstream kinase in the insulin signaling pathway, appears to be more complex. While this compound enhances the initial steps of insulin receptor signaling, its effect on Akt phosphorylation is not as pronounced. nih.gov One study found that while this compound increased insulin-induced phosphorylation of the insulin receptor, the subsequent phosphorylation of Akt at Thr308 and Ser473 was not significantly enhanced. nih.govfrontiersin.org In another context, exposure of cells to this compound was found to reduce the activation of Akt in response to epidermal growth factor (EGF). researchgate.net This effect is mediated by the oleoylation of GNAI proteins, which causes them to shift out of cellular membrane fractions where they would normally potentiate EGFR signaling, leading to reduced Akt activation. researchgate.net Conversely, other research indicates that saturated fatty acids can accumulate ceramide, which in turn can lead to the dephosphorylation and inactivation of Akt.
Reported Effects of this compound on Akt Activity
| Cellular Context/Stimulus | Observed Effect on Akt Phosphorylation/Activity | Reference |
|---|---|---|
| Insulin signaling in 3T3-L1-GLUT4myc adipocytes | No significant increase in basal or insulin-induced phosphorylation | nih.govfrontiersin.org |
| EGF signaling | Suppresses EGF-induced activation of Akt | researchgate.net |
| General saturated fatty acid effect | Potential for dephosphorylation and inactivation via ceramide accumulation |
This compound's Role in Inflammatory Pathways
This compound plays a significant role in modulating inflammatory pathways, particularly within macrophages. Intracellular accumulation of this compound can induce inflammatory signaling, leading to endoplasmic reticulum (ER) stress-mediated apoptosis in macrophages. This process involves the activation of proinflammatory kinases such as JNK and the transcription factor NF-κB. The activation of these pathways leads to an increased expression of NF-κB target genes, including tumor necrosis factor-α (TNF-α), IL-6, and IL-1β.
Furthermore, this compound has been shown to promote the differentiation of pro-inflammatory CD11c+ macrophages. This effect is dependent on the activation of the nuclear retinoid acid receptor (RAR). In M-CSF-induced bone marrow macrophages, treatment with this compound promoted the expression of several pro-inflammatory cytokines, including IL-6, TNFα, IL-1β, IFNα, and IFNβ. However, some studies have also reported anti-inflammatory effects. For instance, this compound derived from purslane was found to decrease the secretion of inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. Another study associated this compound with inflammatory biomarkers like hs-CRP, IL-6, and TNF-α in individuals at cardiovascular risk.
Toll-Like Receptor 4 (TLR4) Signaling Pathways
This compound, a saturated fatty acid, has been identified as a molecule capable of initiating inflammatory responses through the Toll-Like Receptor 4 (TLR4) signaling pathway. researchgate.netmdpi.comoup.com TLR4 is a pattern recognition receptor crucial for the innate immune system, and its activation leads to a cascade of events culminating in the production of inflammatory cytokines. oup.com Studies have shown that saturated fatty acids, including this compound, can stimulate TLR4 signaling in various cell types such as monocytes, macrophages, and adipocytes. oup.commdpi.com
The activation of TLR4 by this compound can trigger downstream signaling cascades that involve adaptor molecules like MyD88 (Myeloid differentiation factor 88) and TRIF (TIR-domain-containing adapter-inducing interferon-β). mdpi.com This engagement leads to the activation of transcription factors, which then orchestrate the expression of genes involved in inflammation. mdpi.com For instance, in human trophoblasts, this compound treatment stimulated the synthesis and release of major inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) via the TLR4 pathway. oup.com While some research firmly establishes this link, other studies suggest that in certain contexts, this compound-induced inflammation and apoptosis in macrophages can occur independently of TLR4 signaling, indicating the complexity of these cellular responses. ahajournals.org
Co-operative Potentiation of MIP-1α Production with TNF-α
This compound can act synergistically with the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) to enhance the production of Macrophage Inflammatory Protein-1alpha (MIP-1α), also known as CC motif chemokine ligand-3 (CCL3). mdpi.comproquest.comkfas.org.kwnih.gov This cooperative effect has been observed in monocytic cells and adipocytes, where co-treatment with this compound and TNF-α resulted in a significantly higher expression of MIP-1α at both the gene and protein levels compared to treatment with either substance alone. mdpi.comproquest.com
The underlying mechanism for this potentiation involves a specific branch of the TLR4 signaling pathway. mdpi.com Research indicates that this synergistic effect is dependent on the TLR4-TRIF-TBK1-IRF3 signaling cascade. proquest.com Interestingly, the process appears to be independent of the MyD88 adaptor protein, a common component of TLR4 signaling. mdpi.comkfas.org.kwnih.gov Instead, the signaling proceeds through TANK-binding kinase 1 (TBK1) and Interferon regulatory factor-3 (IRF3). mdpi.comkfas.org.kw Blocking TLR4 or inhibiting the activity of TBK1/IRF3 was shown to attenuate the enhanced MIP-1α production. mdpi.comkfas.org.kwnih.gov This specific pathway highlights a novel model for how this compound can amplify inflammatory responses in the presence of other inflammatory mediators like TNF-α. mdpi.comnih.gov
Table 1: Research Findings on this compound and TNF-α Co-operative Effect on MIP-1α Production
| Cell Type | Treatment | Key Finding | Signaling Pathway | Reference |
|---|---|---|---|---|
| Human Monocytic Cells (THP-1) | This compound + TNF-α | Enhanced production of MIP-1α/CCL3 compared to either agent alone. | MyD88-independent TLR4/TBK/IRF3 signaling. | mdpi.com |
| Primary Human Monocytes | This compound + TNF-α | Synergistic increase in MIP-1α/CCL3 gene and protein expression. | TLR4 dependent. | mdpi.com |
| Primary Human Adipocytes | This compound + TNF-α | Cooperatively triggered TNF-α mediated MIP-1α/CCL3 production. | Not specified. | proquest.com |
| MyD88 Knockout (KO) Cells | This compound + TNF-α | Synergistic production of MIP-1α/CCL3 was not suppressed. | Confirms MyD88-independence. | mdpi.comkfas.org.kwnih.gov |
| IRF3 Deficient Cells | This compound + TNF-α | Cooperative effect on MIP-1α/CCL3 production was absent. | Confirms IRF3-dependence. | mdpi.comkfas.org.kwnih.gov |
Activation of Proinflammatory Kinases (JNK, NF-κB)
This compound exposure can lead to the activation of key proinflammatory kinases, including c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB). ahajournals.org These kinases are central to cellular inflammatory signaling pathways. The activation of JNK and the NF-κB pathway can be a consequence of Endoplasmic Reticulum (ER) stress induced by this compound accumulation. ahajournals.org
In macrophages, the intracellular accumulation of this compound has been shown to increase the phosphorylation of JNK1/2 and elevate the expression of NF-κB target genes, such as TNF-α, IL-6, and IL-1β. ahajournals.org Similarly, studies in human pancreatic β-cells have linked this compound treatment to the activation of the JNK pathway as part of the ER stress response. nih.gov The activation of the NF-κB pathway is a critical step in translating an inflammatory stimulus into gene expression, as NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. mdpi.com Research has also demonstrated that this compound and TNF-α can cooperatively activate the NF-κB signaling pathway in monocytic cells, further enhancing the inflammatory response. mdpi.com
Endoplasmic Reticulum (ER) Stress Induction
Saturated fatty acids, including this compound, are known inducers of Endoplasmic Reticulum (ER) stress. nih.govphysiology.org ER stress occurs when the ER's capacity to fold proteins is overwhelmed, leading to an accumulation of unfolded or misfolded proteins, a condition that activates the Unfolded Protein Response (UPR). bohrium.com
In various cell types, such as liver cells and pancreatic β-cells, exposure to this compound has been shown to trigger the ER stress response. nih.govphysiology.org This is evidenced by the activation of key ER stress signaling pathways, including the IRE1α (Inositol-requiring enzyme 1 alpha) and PERK (PKR-like endoplasmic reticulum kinase) pathways. nih.gov Activation of the IRE1α pathway can lead to the phosphorylation of JNK, while the PERK pathway activation results in the phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha). nih.gov Studies in bovine mammary epithelial cells also showed that this compound treatment increased the expression of UPR-related genes like XBP1s (X-box binding protein 1) and CHOP (C/EBP homologous protein), and increased the protein expression of ER stress markers, ultimately reducing cell viability. researchgate.net This induction of ER stress is a significant mechanism through which this compound can contribute to cellular dysfunction and apoptosis. ahajournals.orgphysiology.org
Table 2: Markers of this compound-Induced ER Stress in Different Cell Models
| Cell Model | Key ER Stress Markers Activated | Pathway Implicated | Outcome | Reference |
|---|---|---|---|---|
| Human Pancreatic β-Cells (NES2Y) | Phospho-IRE1α, Phospho-JNK, Phospho-eIF2α | IRE1α and PERK pathways | Apoptosis | nih.gov |
| Liver Cells (H4IIE) | Phosphorylation of IRE1α and eIF2α, splicing of XBP1 mRNA, increased GRP78 and CHOP expression | ER stress response pathway | Apoptosis | physiology.org |
| Macrophages | Phosphorylation of JNK1/2, increased Chop gene expression | ER stress signaling | Apoptosis | ahajournals.org |
| Bovine Mammary Epithelial Cells (MAC-T) | Increased XBP1s and CHOP expression, Phospho-PERK, Phospho-eIF2α, cleaved CASP-3 | Unfolded Protein Response (UPR) | Reduced cell viability | researchgate.net |
Stearic Acid in Disease Mechanisms and Pathophysiology
Stearic Acid in Neurodegenerative Diseases
The role of fatty acids in neurodegenerative diseases like Parkinson's is an emerging field, with preliminary studies suggesting that this compound may have a modulatory effect.
Research into this compound's role in Parkinson's disease (PD) has yielded intriguing but complex results. Studies using a Drosophila (fruit fly) model of PD, which utilizes parkin null mutants, have suggested a protective effect. In these models, dietary supplementation with this compound was shown to improve survival and mitochondrial functions. nih.govresearchgate.net This beneficial effect was particularly pronounced when this compound was added to a high-protein diet, where it led to improvements in survival, climbing ability, and mitochondrial respiration. nih.gov
However, research in other models and in humans presents a more complicated picture. In a rat model of PD induced by the neurotoxin 6-hydroxydopamine (6-OHDA), plasma levels of this compound were found to be increased and showed a high correlation with the severity of motor dysfunction. nih.govparkinsonsnewstoday.com Conversely, another study observed that levels of stearic, palmitic, and oleic acids were significantly decreased in subjects who later developed PD compared to control subjects. frontiersin.org These conflicting findings indicate that the role of this compound in the pathogenesis of Parkinson's disease is multifaceted and may depend on the specific biological context and disease stage, warranting further investigation.
Impact on Mitochondrial Dysfunction in Neurodegeneration
This compound, an 18-carbon saturated fatty acid, has been identified as a signaling molecule with the potential to regulate mitochondrial function, which may have implications for neurodegenerative diseases like Parkinson's Disease (PD). mdpi.comresearchgate.net Research suggests that this compound can prevent mitochondrial dysfunction by promoting mitochondrial fusion. mdpi.com This process is mediated through the stearoylation of transferrin receptor 1 (TFR1), which in turn inhibits the JNK signaling pathway. mdpi.comnih.gov The inhibition of this pathway leads to reduced ubiquitination of mitofusin, a key protein in mitochondrial fusion, thereby promoting the merging of mitochondria and supporting their function. mdpi.comnih.gov
Studies have shown that this regulatory pathway is responsive to dietary intake of this compound. In humans, the ingestion of this compound can lead to a rapid and robust fusion of mitochondria within hours. researchgate.netnih.gov This dietary supplementation has shown potential in counteracting mitochondrial dysfunction associated with genetic defects. For instance, in Drosophila models of Parkinson's disease with mutations in the Pink1 or Parkin genes, dietary this compound supplementation was able to partially rescue impaired locomotion and reduced lifespan. nih.gov This suggests that this compound acts as a dietary signaling molecule that our bodies can use to control mitochondrial dynamics and function. researchgate.netrepec.orgexlibrisgroup.com It is proposed that oleic acid, derived from the conversion of this compound, may be incorporated into mitochondrial phospholipid membranes, potentially helping to repair leaky membranes and improve mitochondrial respiration. mdpi.com
This compound and Carcinogenesis
Induction of Apoptosis in Carcinoma Cells
This compound has demonstrated the ability to selectively induce apoptosis, or programmed cell death, in various cancer cells. nih.govtandfonline.comnih.gov In vitro studies have shown that this compound treatment leads to morphological changes characteristic of apoptosis, such as cell rounding and shrinkage, and a significant decrease in the viability of breast cancer cell lines, including Hs578t, MDA-MB-435, and MDA-MB-231. nih.gov For example, after 12 hours of treatment, this compound reduced the viability of these cell lines by 16.4%, 30.5%, and 21.5%, respectively. nih.gov This apoptotic effect is dose- and time-dependent and appears to be mediated through both extrinsic and intrinsic pathways. nih.govuab.edu
The mechanism underlying stearate-induced apoptosis involves the activation of protein kinase C (PKC) isozymes. nih.govuab.edu Inhibition of de novo diacylglycerol (DAG) synthesis or PKC activation has been shown to reverse the activation of caspase-3, a key executioner enzyme in apoptosis. nih.govuab.edu Further research indicates that this compound induces DNA damage and apoptosis through the unfolded protein response (UPR) pathway. nih.gov Interestingly, the pro-apoptotic effects of this compound can be mitigated by the presence of oleic acid. nih.gov Studies using ester derivatives of this compound, such as propofol (B549288) stearate (B1226849), have also confirmed its apoptosis-inducing potential in breast cancer cells. iiarjournals.org
| Cell Line | Type of Cancer | Effect of this compound Treatment | Reference |
| Hs578t | Breast Cancer | 16.4% decrease in viability after 12 hours | nih.gov |
| MDA-MB-435 | Breast Cancer | 30.5% decrease in viability after 12 hours | nih.gov |
| MDA-MB-231 | Breast Cancer | 21.5% decrease in viability after 12 hours; ~25% induction of apoptosis with propofol stearate | nih.goviiarjournals.org |
Suppression of Cell Cycle Checkpoints in Cancer Cells
In addition to inducing apoptosis, this compound has been reported to arrest the cell cycle in breast cancer cells. iiarjournals.org The progression of the cell cycle is a tightly regulated process that, when dysregulated, contributes to uncontrolled cell proliferation, a hallmark of cancer. While the precise mechanisms are still under investigation, the inhibition of Stearoyl-CoA Desaturase (SCD1), the enzyme that converts this compound to oleic acid, has been shown to block cell cycle progression in lung cancer cells. plos.org This suggests that an accumulation of intracellular this compound, or a depletion of its product, oleic acid, is responsible for this effect. The anti-proliferative effects of both SCD1 inhibition and direct treatment with this compound can be reversed by the addition of exogenous oleic acid, highlighting the critical role of the balance between saturated and monounsaturated fatty acids in controlling cell proliferation. plos.org
Alterations in Lipid Composition and Stearoyl CoA Desaturase (SCD1) Activity in Cancer
Cancer cells exhibit altered lipid metabolism, often characterized by high levels of fatty acid synthesis. mdpi.com A key enzyme in this process is Stearoyl-CoA Desaturase 1 (SCD1), which catalyzes the conversion of saturated fatty acids (SFAs) like palmitic acid and this compound into monounsaturated fatty acids (MUFAs), primarily palmitoleic acid and oleic acid, respectively. aacrjournals.orgmayo.edu High expression and activity of SCD1 are observed in many types of cancer, including lung, colon, and breast cancer, and are often correlated with poor prognosis. mdpi.commdpi.com
Cardiovascular Implications of this compound
Effects on Plasma Cholesterol and Lipoprotein Levels
Historically, saturated fatty acids have been linked to elevated levels of serum cholesterol. However, this compound appears to have a different metabolic fate and impact on plasma lipids compared to other saturated fatty acids like lauric, myristic, and palmitic acid. nih.govcapes.gov.br Multiple studies have concluded that this compound is as effective as the monounsaturated fat oleic acid in lowering plasma total cholesterol and low-density lipoprotein (LDL) cholesterol levels, particularly when it replaces palmitic acid in the diet. nih.govnih.gov
In one study, a diet high in this compound led to a 14% decrease in plasma total cholesterol and a 21% decrease in LDL cholesterol compared to a high-palmitic-acid diet. nih.gov This effect was comparable to that of a high-oleic-acid diet. nih.gov The mechanism for this is believed to be the rapid conversion of this compound to oleic acid in the body. nih.gov While this compound consistently lowers LDL cholesterol, its effects on high-density lipoprotein (HDL) cholesterol are less conclusive. nih.gov Some studies report effects comparable to palmitic or oleic acid, while others have observed a decrease in HDL. nih.govresearchgate.net Regardless, this compound tends to decrease the ratio of total cholesterol to HDL cholesterol when compared with palmitic or myristic acid, which is generally considered a favorable change for cardiovascular health. nih.gov
| Dietary Fat Comparison | Effect on Total Cholesterol | Effect on LDL Cholesterol | Effect on HDL Cholesterol | Reference |
| High this compound vs. High Palmitic Acid | 14% Decrease | 21% Decrease | No Significant Difference | nih.gov |
| High Oleic Acid vs. High Palmitic Acid | 10% Decrease | 15% Decrease | No Significant Difference | nih.gov |
Impact on Coagulation Factor VII
This compound has been investigated for its effects on hemostatic factors, particularly Coagulation Factor VII (FVII), a key protein in the blood coagulation cascade. Elevated levels of plasma FVII coagulant activity (FVIIc) are considered a risk factor for coronary thrombosis. nih.gov Research indicates that dietary fats can modulate FVIIc, partly through their influence on plasma free this compound concentrations. nih.gov
In controlled human dietary intervention studies, the consumption of a diet enriched with this compound demonstrated a favorable impact on FVIIc compared to diets high in other saturated fatty acids. One such study found that a diet high in this compound from shea butter led to a 13% lower fasting plasma FVIIc than a diet high in palmitic acid and 18% lower than one rich in myristic and lauric acids. nih.govresearchgate.net
The acute effects of this compound on FVII have also been examined. Following a meal, a smaller postprandial increase in FVII was observed with meals high in this compound compared to those high in trans and oleic fatty acids. nih.gov This suggests a reduced activation of FVII after consuming this compound, which may be linked to lower postprandial lipemia. nih.gov In vitro studies have previously shown that micellar stearate can activate the contact system of coagulation, leading to an increase in FVIIc. nih.gov However, the in vivo human studies suggest that dietary this compound does not appear to be more thrombogenic than other long-chain fatty acids. nih.gov
Table 1: Comparative Effect of Dietary Fats on Fasting Plasma Factor VIIc
| Diet Composition | % Change in Fasting FVIIc (Compared to this compound Diet) | Statistical Significance (P-value) |
|---|---|---|
| High in Palmitic Acid | +13% | 0.001 |
| High in Myristic & Lauric Acids | +18% | 0.001 |
Association with Blood Pressure and Heart Function
Elevated circulating levels of this compound have been linked to several beneficial cardiovascular outcomes, including reduced blood pressure and improved heart function. nih.gov Unlike other saturated fatty acids such as palmitic acid, which are often associated with negative cardiovascular effects, this compound appears to have a more neutral or even positive role. researchgate.net
A cross-sectional study of middle-aged men found an independent inverse association between the serum level of cholesterol ester this compound and diastolic blood pressure. ahajournals.org Specifically, for each standard deviation increase in this form of this compound, there was a corresponding decrease of 1.4 mm Hg in diastolic pressure. ahajournals.org Other research has also reported an inverse correlation between cholesterol ester this compound and systolic pressure. ahajournals.org
The broader impact of this compound on cardiovascular health is supported by findings that it does not increase the risk of atherosclerosis and may even help reduce LDL cholesterol. nih.gov This contrasts with the general view on saturated fatty acids and underscores the unique physiological effects of this compound. researchgate.net
Table 2: Association between Serum this compound and Blood Pressure
| Fatty Acid Analyzed | Association with Blood Pressure | Magnitude of Effect (per SD increase) |
|---|---|---|
| Cholesterol Ester this compound (18:0) | Inverse association with diastolic pressure | -1.4 mm Hg |
This compound and Liver Injury
The role of this compound in liver health is complex, with studies indicating both protective and detrimental effects depending on the context. On one hand, this compound has demonstrated anti-inflammatory properties that can be beneficial in certain types of liver injury. nih.govnih.gov
In a rat model of cholestasis-induced liver damage, chronic supplementation with this compound was found to attenuate the injury. nih.gov This hepatoprotective effect was associated with its anti-inflammatory potential, including the attenuation of leukocyte accumulation and NF-kappaB activation. nih.gov The study observed that this compound supplementation reduced elevations in serum biochemical markers of liver damage, as well as ductular reaction, fibrosis, and inflammation. nih.gov Another study on rats with acetaminophen-induced liver injury found that a this compound-rich diet, combined with liver cell therapy, accelerated the recovery of hepatic dysfunction. nih.govuni-luebeck.depasteur.ac.ir
Conversely, the excessive accumulation of saturated fatty acids, including this compound, within hepatocytes is a key mechanism in the pathophysiology of nonalcoholic fatty liver disease (NAFLD). researchgate.net This condition, known as lipotoxicity, can induce endoplasmic reticulum stress, which in turn leads to hepatocyte apoptosis (programmed cell death). researchgate.netnih.gov Both palmitic and stearic acids have been shown to induce this lipo-apoptosis in a time- and concentration-dependent manner, contributing to the progression of liver damage in NAFLD. researchgate.net The accumulation of these free fatty acids in the liver can result from increased dietary intake, uptake from plasma, or internal synthesis (de novo lipogenesis). mdpi.com
Table 3: Effects of this compound in Experimental Liver Injury Models
| Liver Injury Model | Intervention | Observed Outcome | Associated Mechanism |
|---|---|---|---|
| Cholestasis (Bile Duct Ligation) in rats | Chronic this compound Supplementation | Attenuation of liver damage, fibrosis, and inflammation | Anti-inflammatory potential; reduced NF-kappaB activation |
| Acetaminophen-induced injury in rats | This compound-rich diet + cell therapy | Accelerated recovery of hepatic dysfunction | Potent anti-inflammatory lipid effects |
| In vitro Hepatocyte models | Excessive this compound accumulation | Induction of lipo-apoptosis | Endoplasmic Reticulum Stress |
Advanced Methodologies for Stearic Acid Analysis in Research
Chromatographic Techniques for Stearic Acid Quantification
Chromatography stands as a cornerstone for the separation and quantification of this compound in complex matrices. Gas and liquid chromatography, often coupled with mass spectrometry, provide high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of fatty acids, including this compound. dkfz.de This method typically involves a derivatization step, often transesterification to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis. dkfz.de The sample is then introduced into the gas chromatograph, where individual FAMEs are separated based on their boiling points and interactions with the column's stationary phase. innovatechlabs.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both identification and quantification. innovatechlabs.com
Key GC-MS Parameters for this compound Analysis:
| Parameter | Typical Value/Condition | Source |
| Column Type | Fused silica (B1680970) capillary column (e.g., HP-5MS) | unipi.it |
| Injector Temperature | 280 °C (splitless mode) | unipi.it |
| Oven Temperature Program | Initial 80°C, ramp to 280°C | unipi.it |
| Ionization Mode | Electron Impact (EI, 70 eV) | unipi.it |
| Mass Analyzer | Single-quadrupole | unipi.it |
| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS) | unipi.it |
Thermal Analysis Techniques
Thermal analysis techniques are indispensable for characterizing the physical properties of this compound, such as its melting point and polymorphic behavior.
Differential Thermal Analysis (DTA) for this compound Determination
Differential thermal analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. scispace.com This method is particularly useful for the quantitative determination of free this compound in various matrices, such as aluminum stearate (B1226849). psu.edursc.org A linear correlation exists between the area of the melting endotherm of this compound and its concentration, allowing for rapid and accurate quantification. psu.edu The melting point of this compound is typically observed as an endothermic peak around 59-70°C. scispace.comlehigh.edu
The technique offers a relatively simple and quick assay, with a single analysis taking approximately 30 minutes depending on the heating rate. psu.edu DTA can also reveal the presence of impurities, which may appear as a shoulder or a small endothermic peak at a slower heating rate. psu.edu
Differential Scanning Calorimetry (DSC) in this compound Research
Differential scanning calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials. researchgate.net In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. mdpi.com It is widely used to investigate the phase transitions of this compound, including melting and crystallization behavior. mdpi.comresearchgate.net
DSC studies have been employed to analyze the phase transformations of this compound, such as the transition from the Bm form to the C form. mdpi.com The melting point of this compound is typically observed as a sharp endothermic peak. researchgate.net DSC can also be used to study the interactions of this compound with other components in a mixture, as evidenced by shifts in melting peaks. researchgate.netnih.gov For instance, in a study of acyclovir (B1169) and this compound mixtures, the DSC curve showed an endothermic peak at 59.07 °C, characteristic of the excipient's melting. iaea.org
Thermal Properties of this compound from DSC Analysis:
| Thermal Property | Observed Value/Range | Source(s) |
| Melting Peak Temperature | 57-69 °C | researchgate.netmdpi.comresearchgate.net |
| Enthalpy of Fusion | ~196 J/g | researchgate.net |
| Phase Transition (Bm to C form) | 327–335 K (54-62 °C) | mdpi.com |
Spectroscopic Methods for Structural Elucidation of this compound Derivatives
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound and its various derivatives.
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying the functional groups present in this compound and its derivatives. researchgate.net The characteristic carbonyl (C=O) stretching vibration of the carboxylic acid group is a key feature in the IR spectrum of this compound. researchgate.net FT-IR can also be used to study the interactions of this compound with other molecules, such as in the formation of acid-soap complexes. researchgate.net By examining changes in the IR spectra, information about the chemical state and interactions of the carboxylate and carbonyl groups can be obtained. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound derivatives. aocs.org ¹H-NMR spectra of this compound show distinct peaks for the protons at different positions along the alkyl chain, such as the α-methylene protons adjacent to the carboxyl group. aocs.org
Mass spectrometry (MS) is another powerful tool for determining the molecular weight and fragmentation patterns of this compound derivatives, which aids in their structural identification. jst.go.jpnumberanalytics.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition of the molecules. researchgate.net The fragmentation patterns observed in the mass spectra can reveal the structure of the alkyl chain and the nature of any modifications. researchgate.net
In studies involving the synthesis of new this compound derivatives, a combination of IR, NMR, and MS is often used for comprehensive structural elucidation. jst.go.jp For example, the structure of novel triazole and thiadiazole derivatives of this compound were confirmed using elemental analysis and spectral data from IR, ¹H NMR, ¹³C NMR, and MS. jst.go.jp
Stable-Isotope-Tracer Methods in this compound Metabolism Studies
Stable-isotope-tracer methods are a cornerstone in the study of this compound metabolism, providing a safe and effective means to trace the metabolic fate of this fatty acid in vivo without the risks associated with radioactive isotopes. bioscientifica.com These methods involve labeling this compound with stable isotopes, such as Carbon-13 (¹³C), and then tracking its absorption, conversion, and incorporation into various lipid pools within the body using mass spectrometry. nih.govresearchgate.netnih.gov
Research employing these techniques has yielded significant insights into how the human body processes dietary this compound compared to other fatty acids. For instance, studies using stable-isotope-tracers have demonstrated that the absorption of this compound is comparable to that of palmitic acid. nih.govresearchgate.net A key metabolic pathway for this compound is its desaturation to oleic acid, a monounsaturated fatty acid. Isotope labeling studies have revealed that the conversion rate of this compound to oleic acid is significantly higher—2.4 times greater—than the conversion of palmitic acid to palmitoleic acid. nih.govresearchgate.net
Furthermore, these methods have shown that this compound is incorporated into different plasma lipid fractions at varying rates compared to other saturated fatty acids. Specifically, its incorporation into plasma triglycerides and cholesterol esters is lower than that of palmitic acid. nih.govresearchgate.net Conversely, this compound shows a higher incorporation rate into phosphatidylcholine. nih.gov These detailed metabolic distinctions, uncovered through stable-isotope-tracer methods, are crucial for understanding the unique physiological effects of this compound.
Table 1: Comparative Metabolism of this compound and Palmitic Acid using Stable-Isotope-Tracer Methods
| Metabolic Process | This compound (18:0) | Palmitic Acid (16:0) | Key Finding |
|---|---|---|---|
| Absorption | Not significantly different from palmitic acid. nih.govresearchgate.net | Not significantly different from this compound. nih.govresearchgate.net | Both fatty acids are absorbed similarly. |
| Desaturation | 9.2% desaturated to oleic acid (18:1). nih.govresearchgate.net | 3.9% desaturated to palmitoleic acid (16:1). nih.govresearchgate.net | This compound has a 2.4 times higher desaturation rate. nih.govresearchgate.net |
| Incorporation into Plasma Triglycerides | 30-40% lower than palmitic acid. nih.gov | Higher than this compound. nih.gov | This compound is less readily incorporated into triglycerides. |
| Incorporation into Cholesterol Esters | 30-40% lower than palmitic acid. nih.gov | Higher than this compound. nih.gov | This compound is less readily incorporated into cholesterol esters. |
| Incorporation into Phosphatidylcholine | ~40% higher than palmitic acid. nih.gov | Lower than this compound. nih.gov | This compound is preferentially incorporated into phosphatidylcholine. |
Cellular and Molecular Assays for this compound's Biological Effects
Flow Cytometry for Apoptosis and Autophagy Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the context of this compound research, it is frequently employed to quantify cellular processes like apoptosis (programmed cell death) and autophagy (a cellular recycling process).
Studies have utilized flow cytometry to demonstrate that this compound can induce both apoptosis and autophagy in various cell types. For example, in porcine intestinal epithelial cells (IPEC-J2), flow cytometry analysis revealed that high concentrations of this compound induced both apoptosis and autophagy. ingentaconnect.comresearchgate.netnih.govbenthamdirect.com Similarly, in human granulosa cells, treatment with this compound led to an increase in apoptotic cells, as detected by annexin (B1180172) V staining and flow cytometry. oup.com This technique allows for the precise quantification of apoptotic and autophagic cells in a population, providing dose-response and time-course data on the effects of this compound. ingentaconnect.comoup.com In some cancer cell lines, this compound has also been shown to increase the number of apoptotic cells. nih.gov
The process of autophagy, characterized by the formation of autophagosomes, can also be monitored using flow cytometry. For instance, studies have observed an increase in the accumulation of lipid bodies, a process linked to autophagy, in algae cells under high light stress, a condition that also saw a rise in this compound content. frontiersin.org
Table 2: Application of Flow Cytometry in this compound Research
| Cell Type | Effect of this compound | Analytical Method | Finding |
|---|---|---|---|
| Porcine Intestinal Epithelial Cells (IPEC-J2) | Induction of apoptosis and autophagy. ingentaconnect.comresearchgate.netnih.govbenthamdirect.com | Flow cytometry. ingentaconnect.comresearchgate.netnih.govbenthamdirect.com | High concentrations of this compound lead to programmed cell death and cellular recycling. ingentaconnect.comresearchgate.netnih.govbenthamdirect.com |
| Human Granulosa Cells | Induction of apoptosis. oup.com | Annexin V staining and flow cytometry. oup.com | Saturated fatty acids like this compound can trigger apoptosis. oup.com |
| Colorectal Adenocarcinoma (DLD-1) Cells | Increase in apoptotic cells. nih.gov | Caspase 3/7 flow cytometry assay. nih.gov | This compound can induce programmed cell death in cancer cells. nih.gov |
| Chlamydomonas reinhardtii (algae) | Increased lipid body accumulation (linked to autophagy). frontiersin.org | Nile Red staining and flow cytometry. frontiersin.org | High light stress increases this compound and induces autophagy-related processes. frontiersin.org |
Western Blot Analysis for Protein Expression and Phosphorylation
Western blot analysis is a widely used technique to detect specific proteins in a sample. In this compound research, it is instrumental in elucidating the molecular mechanisms underlying its biological effects by measuring changes in the expression and phosphorylation status of key proteins.
For instance, Western blot analysis has been used to confirm the findings from flow cytometry regarding apoptosis. In human granulosa cells, this compound-induced apoptosis was accompanied by a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. oup.com In pancreatic β-cells, this compound was found to increase the levels of Hsp90β, peroxiredoxin-1, and 14-3-3γ, while decreasing annexin A2, annexin A4, and reticulocalbin-2 in the membrane fraction during apoptosis. nih.gov
This technique is also crucial for studying signaling pathways. In monocytic cells, this compound was shown to induce the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key event in the inflammatory response. mdpi.com Furthermore, in circulating angiogenic cells, this compound treatment led to the activation of MAPK signaling proteins like JNK, p38, and Erk1/2. nih.gov
Table 3: Key Protein Changes Induced by this compound Detected by Western Blot
| Cell Type | Protein(s) Analyzed | Change Observed | Implication |
|---|---|---|---|
| Human Granulosa Cells | Bcl-2, Bax. oup.com | Bcl-2 downregulated, Bax upregulated. oup.com | This compound promotes apoptosis through the intrinsic pathway. oup.com |
| Pancreatic β-Cells | Hsp90β, peroxiredoxin-1, 14-3-3γ, annexin A2, annexin A4, reticulocalbin-2. nih.gov | Increased levels of Hsp90β, peroxiredoxin-1, 14-3-3γ; decreased levels of annexin A2, annexin A4, reticulocalbin-2. nih.gov | This compound alters the expression of membrane-associated proteins involved in apoptosis. nih.gov |
| Monocytic Cells (THP-1) | Phosphorylated IRF3. mdpi.com | Increased phosphorylation. mdpi.com | This compound activates the IRF3 signaling pathway, contributing to inflammation. mdpi.com |
| Circulating Angiogenic Cells | JNK, p38, Erk1/2. nih.gov | Activation (phosphorylation). nih.gov | This compound activates MAPK signaling pathways involved in inflammation and apoptosis. nih.gov |
Real-Time PCR for Gene Expression Quantification
Real-Time Polymerase Chain Reaction (RT-PCR) is a sensitive method for quantifying gene expression at the mRNA level. This technique has been vital in understanding how this compound influences cellular function by altering the transcription of specific genes.
In studies on inflammation, RT-PCR has shown that this compound can upregulate the expression of pro-inflammatory cytokine genes. For example, in macrophages and monocytic cells, this compound treatment increased the mRNA levels of IL-6, TNF-α, and IL-1β. mdpi.comaai.orgnih.gov Similarly, in circulating angiogenic cells, this compound was found to increase the gene expression of IL-1β, IL-6, IL-8, MCP-1, and TNFα. nih.gov
RT-PCR is also used to investigate the genes involved in lipid metabolism. In lambs supplemented with this compound, an increased relative mRNA abundance of the GPAT gene, which is involved in triglyceride synthesis, was observed in subcutaneous adipose tissue. researchgate.net Furthermore, research on bovine tissues has used RT-PCR to study the expression of the stearoyl-CoA desaturase 1 (SCD1) gene, which is responsible for converting this compound to oleic acid, and found a positive relationship between its mRNA expression and protein abundance. cambridge.org
Table 4: Gene Expression Changes Induced by this compound Measured by Real-Time PCR
| Cell/Tissue Type | Gene(s) Analyzed | Change in mRNA Expression | Biological Context |
|---|---|---|---|
| Macrophages | IL-6, TNF-α, IL-1β, IFN-α, IFN-β. aai.orgnih.gov | Increased. aai.orgnih.gov | This compound promotes a pro-inflammatory gene expression profile. aai.orgnih.gov |
| Monocytic Cells (THP-1) | MIP-1α/CCL3. mdpi.com | Increased. mdpi.com | This compound potentiates TNF-α-mediated inflammatory chemokine production. mdpi.com |
| Circulating Angiogenic Cells | IL-1β, IL-6, IL-8, MCP-1, TNFα. nih.gov | Increased. nih.gov | This compound induces a pro-inflammatory and pro-apoptotic gene expression program. nih.gov |
| Lamb Subcutaneous Adipose Tissue | GPAT. researchgate.net | Increased. researchgate.net | This compound supplementation influences genes involved in triglyceride synthesis. researchgate.net |
| Bovine Tissues | Stearoyl-CoA desaturase 1 (SCD1). cambridge.org | Positively correlated with protein abundance. cambridge.org | Regulation of the conversion of this compound to oleic acid. cambridge.org |
ELISA for Cytokine and Protein Secretion
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In this compound research, ELISA is primarily used to measure the secretion of cytokines and other proteins from cells into the culture medium, providing a quantitative measure of the cellular response to this compound.
Consistent with the gene expression data from RT-PCR, ELISA results have confirmed that this compound stimulates the secretion of pro-inflammatory cytokines. In human THP-1 monocytes, this compound was identified as a potent stimulator of TNF, IL-1β, and IL-6 secretion. nih.gov Similarly, in bone marrow-derived macrophages, this compound treatment led to elevated levels of secreted IL-6, TNF-α, and IL-1β. aai.org In another study with monocytic cells, this compound, in combination with TNF-α, significantly enhanced the secretion of the chemokine MIP-1α/CCL3. mdpi.com This demonstrates that this compound can not only directly stimulate inflammatory responses but also potentiate the effects of other inflammatory mediators.
Table 5: Cytokine and Protein Secretion Induced by this compound as Measured by ELISA
| Cell Type | Secreted Protein(s) Measured | Effect of this compound | Research Finding |
|---|---|---|---|
| Human THP-1 Monocytes | TNF, IL-1β, IL-6. nih.gov | Stimulated secretion. nih.gov | This compound is a potent inducer of pro-inflammatory cytokine release. nih.gov |
| Bone Marrow-Derived Macrophages | IL-6, TNF-α, IL-1β. aai.org | Elevated secretion. aai.org | This compound promotes a pro-inflammatory secretome in macrophages. aai.org |
| Monocytic Cells (THP-1) | MIP-1α/CCL3. mdpi.com | Enhanced secretion in the presence of TNF-α. mdpi.com | This compound cooperates with TNF-α to increase inflammatory chemokine production. mdpi.com |
| Circulating Angiogenic Cells | IL-1β, IL-6, IL-8, MCP-1, TNFα. nih.gov | Increased secretion. nih.gov | This compound induces the release of a broad range of pro-inflammatory molecules. nih.gov |
Table 6: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Palmitic Acid |
| Oleic Acid |
| Palmitoleic Acid |
| Carbon-13 |
| Annexin V |
| Bcl-2 |
| Bax |
| Hsp90β |
| Peroxiredoxin-1 |
| 14-3-3γ |
| Annexin A2 |
| Annexin A4 |
| Reticulocalbin-2 |
| Interferon Regulatory Factor 3 (IRF3) |
| JNK |
| p38 |
| Erk1/2 |
| IL-6 (Interleukin-6) |
| TNF-α (Tumor Necrosis Factor-alpha) |
| IL-1β (Interleukin-1 beta) |
| IFN-α (Interferon-alpha) |
| IFN-β (Interferon-beta) |
| IL-8 (Interleukin-8) |
| MCP-1 (Monocyte Chemoattractant Protein-1) |
| MIP-1α/CCL3 (Macrophage Inflammatory Protein-1 alpha) |
| GPAT (Glycerol-3-phosphate acyltransferase) |
| Stearoyl-CoA desaturase 1 (SCD1) |
| Phosphatidylcholine |
| Triglycerides |
Applications of Stearic Acid in Advanced Drug Delivery Systems and Medical Technologies
Stearic Acid as a Carrier for Drug Delivery Systems
The role of this compound extends beyond that of a simple additive; it actively participates in the formation and function of sophisticated drug delivery systems designed to enhance therapeutic efficacy and patient compliance. pishrochem.comresearchgate.net Its application as a carrier is multifaceted, addressing challenges such as poor drug solubility, controlled release, and targeted delivery.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
This compound is a cornerstone in the fabrication of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are at the forefront of nanomedicine for drug delivery. ijpsr.comresearchgate.netpensoft.netturkjps.org SLNs are colloidal carriers with a solid lipid core, and this compound is frequently employed as the primary solid lipid due to its biocompatibility and ability to form a stable matrix. ijpsr.comresearchgate.nettandfonline.comrsc.org This solid matrix can encapsulate lipophilic drugs, protecting them from degradation and controlling their release. For instance, SLNs formulated with this compound have been successfully used to encapsulate and deliver drugs like paliperidone, an antipsychotic with poor water solubility, thereby enhancing its bioavailability. rsc.org The use of this compound in SLNs has also been explored for improving the oral bioavailability of candesartan (B1668252) cilexetil, a drug used to treat hypertension. innovareacademics.inresearchgate.net
NLCs represent an advanced generation of lipid nanoparticles, incorporating both solid and liquid lipids. This compound serves as the solid lipid component, creating a less-ordered lipid matrix in conjunction with a liquid lipid like oleic acid. pensoft.netfip.orgresearchgate.net This imperfect crystal structure in NLCs allows for higher drug loading capacity and minimizes drug expulsion during storage, a common issue with SLNs. researchgate.netmdpi.com The ratio of this compound to the liquid lipid can be modulated to control the particle size and drug release characteristics of the NLCs. fip.orgresearchgate.net For example, NLCs composed of this compound have been investigated for the topical delivery of flurbiprofen (B1673479) and the oral delivery of diclofenac (B195802) sodium. fip.orgnih.gov
Table 1: Research Findings on this compound in SLNs and NLCs
| Drug | Carrier System | Key Findings |
| Paliperidone | SLN | Enhanced bioavailability of the poorly water-soluble drug. rsc.org |
| Candesartan Cilexetil | SLN | Improved oral bioavailability. innovareacademics.inresearchgate.net |
| Silibinin | SLN | Developed as a colloidal carrier for the poorly soluble drug. tandfonline.com |
| Zidovudine | SLN | Fatty acids like this compound showed advantages over triglycerides for entrapping hydrophilic drugs. jst.go.jp |
| Azithromycin (B1666446) Dihydrate | SLN | Improved dissolution and potential for enhanced oral bioavailability. turkjps.org |
| Flurbiprofen | NLC | Improved skin permeation for topical delivery. nih.gov |
| Diclofenac Sodium | NLC | The ratio of this compound to oleic acid influenced particle size and physicochemical properties. fip.org |
| Carvacrol | NLC | This compound, when mixed with carvacrol, created less ordered structures suitable for drug delivery. mdpi.com |
Micelles and Liposomes
This compound's amphiphilic nature, though predominantly hydrophobic, allows for its incorporation into other lipid-based delivery systems like micelles and liposomes. pishrochem.comcreative-biolabs.com In micelles, which are self-assembling nanosized structures, this compound can be chemically grafted onto hydrophilic polymers such as chitosan (B1678972). nih.govdovepress.comacs.org This creates an amphiphilic copolymer that can form micelles in an aqueous environment, with the hydrophobic this compound forming the core capable of encapsulating poorly water-soluble drugs. nih.govacs.org These this compound-grafted chitosan micelles have been explored for brain-targeting drug delivery and for improving the oral bioavailability of drugs like paclitaxel. nih.govdovepress.comtandfonline.com
In liposomes, which are vesicular structures composed of a lipid bilayer, this compound can be included as a component to enhance stability and modulate drug release. isciii.esrsc.org It can act as a stabilizer, helping to maintain the integrity of the liposomal structure over time. rsc.org Furthermore, this compound-modified cell-penetrating peptides, such as octa-arginine, have been incorporated into liposomes to improve the cellular uptake and delivery of therapeutic agents like siRNA. iiarjournals.org
Targeted Drug Delivery via Surface Modification
A significant advancement in drug delivery is the ability to target specific cells or tissues, thereby increasing therapeutic efficacy while minimizing off-target effects. This compound plays a crucial role in this area through the surface modification of nanoparticles. pishrochem.comacs.org By attaching this compound to the surface of drug carriers, their hydrophobic properties can be altered, influencing their interaction with biological systems. researchgate.net
For instance, this compound has been used to modify the surface of metal-organic frameworks (MOFs) to create a hydrophobic layer. nih.gov This modification was shown to improve drug release and enhance follicular deposition for hair growth promotion. nih.gov In another study, a bioconjugate of serotonin (B10506) and this compound was used to coat manganese oxide nanocuboids for targeted delivery of doxorubicin (B1662922) to hepatocellular carcinoma cells. acs.org The this compound conjugate provided a protective shield and facilitated targeting to specific cancer cells. acs.org
Controlled Drug Release Formulations
This compound is widely utilized in the development of controlled drug release formulations, ensuring a sustained therapeutic effect over an extended period. pishrochem.comscielo.br Its hydrophobic and solid nature at body temperature makes it an excellent matrix-forming agent in tablets and microspheres. researchgate.netscielo.brjournalijar.com When incorporated into a tablet matrix, this compound can slow down the penetration of water, thereby retarding the dissolution and release of the active pharmaceutical ingredient (API). researchgate.netjournalijar.com
The proportion of this compound in the formulation can be adjusted to achieve the desired release profile. scielo.brjournalijar.com It has been used in combination with hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) to create floating matrix tablets for sustained drug release. researchgate.net Organogels prepared using 12-hydroxy this compound have also demonstrated the ability to provide slow release for both lipophilic and hydrophilic drugs. nih.gov
Enhancing Bioavailability of Poorly Soluble Drugs
A major challenge in pharmaceutical development is the poor aqueous solubility of many drug candidates, which often leads to low bioavailability. pishrochem.comturkjps.orggoogle.com this compound, through its role in various lipid-based drug delivery systems, significantly contributes to overcoming this hurdle. pishrochem.cominnovareacademics.inresearchgate.net
By encapsulating a poorly soluble drug within a lipid matrix of SLNs or NLCs, the drug can be presented to the gastrointestinal tract in a solubilized form, facilitating its absorption. turkjps.orginnovareacademics.inresearchgate.net The small particle size of these lipid nanoparticles also provides a large surface area for drug release and absorption. turkjps.org this compound-based SLNs have been shown to improve the bioavailability of drugs like candesartan cilexetil and azithromycin dihydrate. turkjps.orginnovareacademics.inresearchgate.net Furthermore, self-microemulsifying drug delivery systems (SMEDDS) that may include this compound can also enhance the dissolution and bioavailability of lipophilic and poorly water-soluble drugs. google.com
This compound in Pharmaceutical Formulations
Beyond its role in advanced drug delivery systems, this compound is a well-established and widely used excipient in conventional pharmaceutical formulations. pishrochem.comalapolystabs.comphexcom.com Its primary functions in this context are as a lubricant, binder, and stabilizing agent. alapolystabs.comphexcom.com
As a lubricant in tablet and capsule manufacturing, this compound prevents the adhesion of the powder formulation to the manufacturing equipment, such as tablet presses, ensuring smooth and efficient production. pishrochem.comalapolystabs.com Its hydrophobic nature facilitates the easy ejection of tablets from the die. pishrochem.com
This compound also functions as a binder in tablet formulations, contributing to the cohesive strength of the tablet. alapolystabs.comphexcom.com In topical formulations like creams and ointments, it acts as an emulsifying and solubilizing agent. phexcom.comformulationbio.com When partially neutralized, it forms a creamy base that provides the desired consistency and stability to the product. phexcom.comformulationbio.com Additionally, this compound is used as a hardening agent in glycerin suppositories. phexcom.comformulationbio.com Its role as a stabilizing agent helps to protect the active ingredients from degradation, thereby enhancing the shelf-life of the pharmaceutical product. pishrochem.comalapolystabs.com
Enhancement of Drug Solubility and Stability
This compound is widely utilized in pharmaceutical formulations to improve the solubility and stability of active pharmaceutical ingredients (APIs). pishrochem.com Its function as a stabilizer, emulsifying agent, and lubricant is critical in various dosage forms. pishrochem.comechemi.com For medications requiring long-term storage, this compound's ability to enhance physical and chemical stability is particularly valuable as it helps prevent premature degradation. pishrochem.com
A key application of this compound is in the formation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs). pishrochem.com These nanosized carriers are adept at encapsulating poorly water-soluble drugs, thereby improving their solubility and bioavailability. pishrochem.comaston.ac.uk The lipid matrix of SLNs, often composed of this compound, can entrap drug molecules, protecting them from enzymatic degradation and controlling their release. nih.gov
Research has demonstrated the effectiveness of this compound-based SLNs for various drugs. For instance, in formulations of Dimethyl Fumarate, this compound was chosen as the solid lipid due to its capacity to carry a high drug load with minimal leakage. nih.gov Similarly, SLNs composed of this compound have been successfully used to enhance the solubility of drugs like Cyclosporine A and Resveratrol. nih.govhormonebalance.orgasiapharmaceutics.info In the case of Silibinin, a drug with very low solubility, its incorporation into this compound SLNs resulted in an amorphous dispersion of the drug within the nanoparticles, leading to very slow and controlled release. tandfonline.com
Studies have also shown that the addition of this compound to pellets of Enalapril Maleate, an unstable anti-hypertensive drug, reduced the formation of its main degradation products, Enalaprilate and Diketopiperazine. researchgate.netresearchgate.net This indicates that formulations containing this compound can provide better stability for sensitive drugs. researchgate.netresearchgate.net
Masking Bitter Taste of Pharmaceutical Compounds
The bitter taste of many pharmaceutical compounds is a significant barrier to patient compliance, especially in pediatric and geriatric populations. This compound is employed as a lipid-based taste-masking agent, effectively creating a barrier to prevent the drug from interacting with taste receptors in the mouth. researchgate.netrsc.org
One of the most common techniques for this purpose is melt granulation. gmpinsiders.comijciras.comnih.gov In this process, the active drug is mixed with a molten lipid binder like this compound. As the binder cools and solidifies, it forms granules that encapsulate the drug, reducing the effective surface area of the bitter compound that comes into contact with the tongue. ijciras.comnih.gov This method is advantageous as it is often a solvent-free process, making it suitable for moisture-sensitive drugs. gmpinsiders.com
Several studies have demonstrated the efficacy of this compound in masking the taste of common bitter drugs. For example, in a study on Ibuprofen, a 1:1 ratio of the drug to this compound in orally disintegrating granules was found to be optimal for masking its bitter taste and achieving the desired in vitro release. ijciras.com Similarly, for Paracetamol, granules prepared by melt granulation with a 1:2 drug-to-stearic acid ratio were effective for use in chewable tablets and sachets. researchgate.net The technique has also been successfully applied to Satranidazole, a bitter nitro-imidazole derivative, where a 1:2 drug-to-stearic acid ratio was found to be optimal for taste masking. nih.gov
Table 2: Research Findings on this compound in Taste Masking
| Drug | Technique | Optimal Drug:this compound Ratio | Key Finding | Citation |
|---|---|---|---|---|
| Ibuprofen | Melt Granulation | 1:1 | Achieved optimal taste masking for orally disintegrating granules with 90% drug release in 60 minutes. | ijciras.com |
| Paracetamol | Melt Granulation | 1:2 | Efficiently taste-masked the drug for use in chewable tablets and sachets, with over 90% drug release in 30 minutes. | researchgate.net |
Antimicrobial Properties and Pharmaceutical Preservation
This compound has been identified as having antimicrobial properties and is being explored as a natural preservative in pharmaceutical products. pishrochem.comechemi.com Research has shown that fatty acids, including this compound, can exhibit activity against various microbes, including bacteria and fungi. mdpi.commdpi.comscielo.br This antimicrobial action is often more pronounced against Gram-positive bacteria. cabidigitallibrary.org
The mechanism of antibacterial action for fatty acids can involve several processes, such as cell disruption and interference with cellular energy production. mdpi.com Studies have identified this compound as a compound contributing to the antibacterial defense in natural sources like mushrooms. mdpi.com It has also been found in algal extracts that show potent antibacterial effects against pathogenic bacteria such as P. aeruginosa, E. coli, and S. aureus. mdpi.com The antimicrobial activity of oils containing this compound has been recorded against a range of organisms including S. typhi and E. coli. scielo.org.mx
In some cases, this compound can work synergistically with other antimicrobial agents to enhance their efficacy. pishrochem.com Its potential as a safer alternative to synthetic preservatives is a subject of ongoing investigation. pishrochem.comechemi.comnaturevibe.com
Biocompatibility and Biodegradability Considerations in Medical Applications
A crucial factor for any material used in drug delivery or medical technology is its safety profile within the human body. This compound is well-regarded for its excellent biocompatibility and biodegradability. researchgate.netdovepress.com As an endogenous long-chain saturated fatty acid, it is a natural component of human metabolism and is considered non-toxic and to have low cytotoxicity. aston.ac.ukresearchgate.netdovepress.com
Its biocompatible nature makes it a suitable carrier for drug delivery systems, including those for oral and topical administration. researchgate.netformulationbio.com The U.S. Food and Drug Administration (FDA) generally recognizes this compound as safe (GRAS) for use in foods and pharmaceuticals within specified concentrations. pishrochem.com
Furthermore, this compound and materials based on it are biodegradable. researchgate.netrsc.org For instance, a serotonin–this compound bioconjugate used for coating nanoparticles was found to be completely biodegradable. acs.org This property is highly desirable for implantable devices or drug carriers, as it means they will break down into harmless components over time, avoiding the need for surgical removal and preventing long-term accumulation in the body. This biodegradability, combined with its biocompatibility, makes this compound an advantageous material for developing sustainable and safe medical technologies. atamanchemicals.com
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 12-Hydroxy this compound |
| Acetone |
| Benzene |
| Benzoyl Peroxide |
| Butylated Hydroxytoluene |
| Carbon Disulfide |
| Cetyl Alcohol |
| Chloroform |
| Clarithromycin |
| Crospovidone |
| Cyclosporine A |
| Diketopiperazine |
| Dimethyl Fumarate |
| Enalapril Maleate |
| Enalaprilate |
| Ethanol (B145695) |
| Ethyl Cellulose |
| Eudragit EPO |
| Glycerin |
| Glyceryl Behenate |
| Glyceryl Monostearate |
| Glyceryl Palmitostearate |
| Griseofulvin |
| Ibuprofen |
| Indomethacin |
| Lauric Acid |
| Lecithin |
| Linoleic Acid |
| Metformin |
| Methanol (B129727) |
| Microcrystalline Cellulose |
| Myristic Acid |
| Naproxen |
| Nisin |
| Oleic Acid |
| Palmitic Acid |
| Paraffin |
| Paracetamol |
| Polyethylene Glycols (PEGs) |
| Polyvinyl Alcohol (PVA) |
| Pullulan |
| Resveratrol |
| Satranidazole |
| Serotonin |
| Shellac |
| Silibinin |
| Sodium Taurocholate |
| Sorafenib Tosylate |
| This compound |
| Sucralose |
| Talc |
| Triethanolamine |
| Trilaurin |
| Tripalmitin |
| Tween 80 |
| Verapamil Hydrochloride |
| Xylitol |
Sustainable Production and Derivatization of Stearic Acid for Research and Industry
Green Chemistry Approaches for Stearic Acid Synthesis
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are being increasingly applied to the production of this compound. Traditional methods often involve high energy consumption and the use of harsh chemicals. In contrast, green chemistry approaches focus on improving energy efficiency, utilizing renewable feedstocks, and designing safer chemical pathways.
Key aspects of green chemistry in this compound production include:
Waste Reduction: Developing processes that minimize waste generation and promote the recycling of by-products.
Use of Renewable Feedstocks: Shifting from petrochemical-based raw materials to bio-based sources like vegetable oils and animal fats.
Safer Solvents and Auxiliaries: Replacing hazardous solvents with more environmentally benign alternatives.
By embracing these principles, the this compound industry is moving towards a more sustainable and resource-efficient future, minimizing its ecological footprint.
Sustainable Sourcing from Bio-based Materials
The sourcing of raw materials is a critical aspect of sustainable this compound production. Bio-based materials, such as vegetable oils and animal fats, offer a renewable alternative to traditional petrochemical sources.
Hydrogenation of Oleic Acid
A prominent sustainable route to this compound is the hydrogenation of oleic acid, a monounsaturated fatty acid abundant in various plant-based oils. This process involves the catalytic addition of hydrogen to the double bond of oleic acid, converting it into the saturated this compound.
Oleic acid is found in high concentrations in several vegetable oils, making it a readily available and renewable feedstock. The hydrogenation of oleic acid offers a more sustainable production method compared to traditional tallow (B1178427) refinement, as it results in lower greenhouse gas emissions and requires less energy for purification due to the higher initial concentration of the desired fatty acid. The process typically utilizes a nickel or platinum catalyst under controlled temperature and pressure.
Table 1: Concentration of Oleic Acid in Various Plant-Based Oils
| Oil Source | Oleic Acid Concentration (%) |
|---|---|
| Olive Oil | 70 |
| Canola Oil | 61 |
| Safflower Oil | up to 80 |
Palm Oil and its Derivatives
Palm oil is a significant and widely used source for this compound production. It is extracted from the fruit of the oil palm tree and is rich in saturated fatty acids. The production of this compound from palm oil typically involves the hydrolysis of triglycerides followed by fractionation to separate the different fatty acids.
However, the sustainability of palm oil-derived this compound is a complex issue. The expansion of oil palm plantations has been linked to deforestation, loss of biodiversity, and other environmental concerns. To address these challenges, there is a growing movement towards sustainably sourced palm oil, which is produced in compliance with stringent environmental and social standards. Companies committed to sustainability are increasingly seeking suppliers with transparent and traceable supply chains for their palm oil-based raw materials. Responsibly sourced palm-derived this compound can offer a biodegradable and renewable alternative to petrochemicals, contributing to a reduced carbon footprint. researchgate.netqub.ac.uk
Novel Catalytic Processes for this compound Production and Derivatization
Innovations in catalysis are at the forefront of developing more efficient and sustainable methods for producing and derivatizing this compound. Novel catalysts can offer higher selectivity, improved reaction rates, and the ability to operate under milder conditions, all of which contribute to a greener chemical process.
Mechanochemically Prepared Catalysts
Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, has emerged as a promising solvent-free method for preparing highly efficient catalysts. In the context of this compound derivatization, mechanochemically prepared catalysts have shown superior performance in the selective hydrogenation of this compound to stearyl alcohol, a valuable fatty alcohol.
A study comparing mechanochemically prepared platinum (Pt) and platinum-rhenium (Pt-Re) catalysts on a titania (TiO₂) support with conventionally prepared catalysts (via wet impregnation) demonstrated the significant advantages of the mechanochemical approach. The mechanochemically prepared catalysts exhibited superior selectivity towards stearyl alcohol. researchgate.netqub.ac.uk Notably, the mechanochemically prepared Pt/TiO₂ catalyst achieved 100% selectivity to stearyl alcohol. researchgate.netqub.ac.uk
Table 2: Performance Comparison of Conventional vs. Mechanochemically Prepared Catalysts in this compound Hydrogenation
| Catalyst | Preparation Method | This compound Conversion (%) (after 5h) | Selectivity to Stearyl Alcohol (%) (at 56% conversion) |
|---|---|---|---|
| 4%Pt/TiO₂ | Conventional | 56 | 90 |
| 4%Pt-4%Re/TiO₂ | Conventional | 87 | 80 |
| 4%Pt-4%Re/TiO₂ | Mechanochemical (oxide precursors) | - | Higher than conventional |
| 4%Pt-4%Re/TiO₂ | Mechanochemical (organometallic precursors) | - | Higher than conventional |
| Pt/TiO₂ | Mechanochemical | - | 100 |
Reaction conditions: 403 K, 2 MPa hydrogen pressure.
The enhanced performance of the mechanochemically prepared catalysts is attributed to factors such as a stronger metal-support interaction and a different distribution of atomic species. researchgate.net
Fly Ash Supported Catalysts for Methyl Stearate (B1226849) Synthesis
Fly ash, a waste by-product from thermal power plants, is being explored as a low-cost and effective support material for catalysts. This approach aligns with the principles of a circular economy by valorizing an industrial waste stream.
Research has demonstrated the successful use of a fly ash-supported tin oxide (SnO₂) solid acid catalyst for the esterification of this compound with methanol (B129727) to produce methyl stearate, a type of biodiesel. The study optimized the process conditions using response surface methodology to achieve a high conversion of this compound.
Table 3: Optimal Process Conditions for Methyl Stearate Synthesis using Fly Ash Supported Tin Oxide Catalyst
| Parameter | Optimal Value |
|---|---|
| Calcination Temperature | 475.06 °C |
| Weight Ratio of SnCl₄·5H₂O to Fly Ash | 3.39:1 |
| Esterification Temperature | 73.16 °C |
| This compound Conversion | 85.734% |
The developed catalyst was characterized by a significantly larger specific surface area (11 m²/g) compared to the raw fly ash (0.60 m²/g), which contributed to its high catalytic activity. This process not only provides a sustainable route for biodiesel production but also offers a viable method for the effective utilization of fly ash.
Environmental Impact Assessment of this compound Production Pathways
The environmental footprint of this compound is intrinsically linked to its feedstock and production method. The two primary commercial sources, animal fats (tallow) and palm oil, present distinct environmental challenges and considerations that are increasingly scrutinized through life cycle assessments (LCAs). These assessments provide a cradle-to-gate analysis of the environmental burdens associated with a product, from raw material extraction to the finished product leaving the factory.
The production of this compound from tallow involves rendering animal fat, followed by hydrolysis to separate the fatty acids from glycerol (B35011). cirad.fr This process is energy-intensive and requires significant water input. researchgate.net A life cycle inventory of beef tallow production highlights key environmental impact indicators. The primary energy demand is substantial, largely driven by the energy required for rendering and the agricultural processes involved in cattle farming. researchgate.net Global Warming Potential (GWP), a measure of greenhouse gas emissions, is also a significant concern. Other impact categories include eutrophication potential (the enrichment of water bodies with nutrients, leading to algal blooms and oxygen depletion) and acidification potential (the emission of substances like sulfur dioxide and nitrogen oxides that contribute to acid rain). researchgate.net
A comparative analysis of the environmental impacts of this compound production from these two pathways reveals a trade-off between different environmental indicators. While tallow processing can be energy-intensive, the feedstock is a by-product of the meat industry. In contrast, palm oil production is associated with significant land-use change and biodiversity impacts, although it is a highly efficient source of vegetable oil. seppure.commpob.gov.my The choice of a more sustainable this compound, therefore, depends on the specific environmental metrics being prioritized.
Table 1: Comparative Environmental Impact of this compound Feedstocks
| Impact Category | Tallow (per 1 tonne) | Refined Palm Stearin (B3432776) (per 1 tonne) | Unit | Source(s) |
|---|---|---|---|---|
| Global Warming Potential | 1,300 | 2,160 - 5,340 | kg CO₂ eq | researchgate.netaip.org |
| Primary Energy Demand | 41,000 | Data not available | MJ | researchgate.net |
| Water Footprint (Cultivation) | Data not available | 243 - 980.9 | m³/ton | utwente.nlunitedplantations.com |
| Eutrophication Potential | 5.3 | Data not available | kg PO₄ eq | researchgate.net |
| Acidification Potential | 15 | Data not available | kg SO₂ eq | researchgate.net |
Note: Data for refined palm stearin is used as a proxy for palm-oil based this compound feedstock. The range in Global Warming Potential for palm stearin reflects different land-use change scenarios and mill efficiencies.
Innovations in this compound Derivatization for Specialized Applications
The versatility of this compound's carboxyl group allows for its derivatization into a wide array of compounds with tailored properties for specialized applications across numerous industries. These derivatives, including esters, amides, and metallic salts, offer enhanced performance characteristics compared to the parent fatty acid, driving innovation in materials science, pharmaceuticals, and consumer products.
Metallic Stearates: The reaction of this compound with metal oxides or hydroxides yields metallic stearates, such as zinc, calcium, and magnesium stearate. These compounds are widely used as lubricants, stabilizers, and release agents in the plastics and rubber industries. For instance, in the processing of polyvinyl chloride (PVC), calcium and zinc stearates act as thermal stabilizers and lubricants, preventing polymer degradation at high temperatures and improving melt flow. gapki.id Their lubricating properties also make them valuable in powder metallurgy and as anti-caking agents in various formulations.
Stearate Esters: Esterification of this compound with different alcohols produces a diverse range of stearate esters with varying physical properties, from liquids to waxes. These esters are prominent in the formulation of industrial lubricants, where they can offer improved thermal stability, lubricity, and biodegradability compared to conventional mineral oil-based lubricants. mpob.gov.mylca-net.com In the cosmetics and personal care sector, esters like isopropyl stearate and glyceryl stearate function as emollients, thickeners, and emulsifiers, contributing to the texture and stability of creams and lotions. unitedplantations.com A notable innovation is the development of stearyl stearate, a waxy ester, which has been investigated as a hydrophobic coating for fruits to extend their shelf life.
This compound Amides: The derivatization of this compound into amides, such as stearamide, has led to the development of effective slip and anti-blocking agents for polyolefin films. These additives migrate to the surface of the polymer, reducing the coefficient of friction and preventing layers of film from adhering to one another. researchgate.net This is crucial in packaging applications where ease of handling and processing is essential.
Pharmaceutical and Biomedical Applications: this compound and its derivatives are playing an increasingly important role in advanced drug delivery systems. The biocompatibility and biodegradability of this compound make it an excellent candidate for creating lipid-based nanoparticles and solid lipid nanoparticles (SLNs) for the controlled release of therapeutic agents. seppure.com For example, this compound-based nanoparticles have been developed to encapsulate and control the release of drugs like salicylic (B10762653) acid for topical delivery. seppure.com Furthermore, novel derivatives such as this compound phosphotyrosine amide are being explored as excipients in self-emulsifying drug delivery systems (SEDDS) to enhance the oral bioavailability of poorly soluble drugs.
Table 2: Innovations in this compound Derivatization
| Derivative Class | Example(s) | Specialized Function(s) | Industry Application(s) | Benefit(s) | Source(s) |
|---|---|---|---|---|---|
| Metallic Stearates | Zinc Stearate, Calcium Stearate | Lubricant, Thermal Stabilizer, Release Agent | Plastics, Rubber, Pharmaceuticals | Improved processing efficiency, Enhanced product quality and stability | gapki.id |
| Stearate Esters | Isopropyl Stearate, Glyceryl Stearate, Stearyl Stearate | Emollient, Thickener, Emulsifier, Lubricant, Hydrophobic Coating | Cosmetics, Industrial Lubricants, Food | Enhanced texture and stability of formulations, Improved lubrication performance, Extended shelf life of products | unitedplantations.comlca-net.com |
| This compound Amides | Stearamide | Slip Agent, Anti-blocking Agent | Plastics (Packaging Films) | Reduced friction, Prevention of film adhesion | researchgate.net |
| Specialized Derivatives | This compound Phosphotyrosine Amide | Zeta Potential-Changing Excipient | Pharmaceuticals (Drug Delivery) | Enhanced mucus diffusion and immobilization for improved drug delivery | |
| Lipid Nanoparticles | This compound-Oleic Acid Nanoparticles (SONs) | Controlled-Release Carrier | Pharmaceuticals, Cosmetics | Prolonged release of active ingredients | seppure.com |
Future Research Directions and Therapeutic Potential of Stearic Acid
Elucidating Novel Signaling Pathways Involving Stearic Acid
Future research is focused on uncovering the complex signaling roles of this compound beyond its basic metabolic functions. eurekalert.org While traditionally viewed as a simple metabolic product, emerging evidence indicates that this compound has significant signaling capabilities. eurekalert.org A key area of investigation is its interaction with G protein-coupled receptors (GPCRs). For instance, this compound has been shown to activate GPR120, which in turn mediates the secretion of satiety hormones like cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1). frontiersin.orgnih.gov This activation proceeds through the PLCβ signaling pathway. frontiersin.orgnih.gov Further studies aim to fully delineate this and other GPCR-mediated pathways to understand how dietary this compound influences appetite and metabolic homeostasis. frontiersin.orgsciopen.com
Another promising research avenue is the role of this compound in post-translational modification of proteins, specifically stearoylation. The stearoylation of the transferrin receptor has been identified as a critical step in a signaling cascade that promotes mitochondrial fusion. mdpi.com This novel mechanism suggests this compound is not just a component of fats but an active signaling molecule that can regulate the function of crucial cellular organelles. eurekalert.org Research is ongoing to identify other proteins that undergo stearoylation and to understand the broader physiological consequences of this modification.
Additionally, investigations are exploring how this compound regulates gene expression. Studies have shown that this compound can influence the expression of genes involved in cholesterol metabolism, such as down-regulating the cholesterol transporter Niemann-Pick C1 Like 1 (NPC1L1). researchgate.net It also appears to modulate the expression of genes related to adipogenesis and lipogenesis, including AMPKα, C/EBPβ, and SCD. animbiosci.organimbiosci.org Future work will aim to map the complete set of genes regulated by this compound and the transcription factors involved, which could explain its diverse physiological effects. unl.edu For example, this compound has been found to induce the expression of CD11c in macrophages through the activation of the nuclear retinoid acid receptor, a process mediated by the epidermal fatty acid binding protein (E-FABP). nih.gov
Further Investigation into this compound's Differential Biological Effects Compared to Other Fatty Acids
A significant area of future research involves a deeper investigation into the distinct biological effects of this compound compared to other fatty acids, particularly other saturated fatty acids like palmitic acid and unsaturated fatty acids like oleic acid. researchgate.netmdpi.com Epidemiological and clinical studies consistently show that this compound has a different impact on cardiovascular health markers compared to other saturated fats. nih.gov Unlike palmitic acid, this compound generally has a neutral effect on LDL cholesterol levels. mdpi.commdpi.comnih.gov Research continues to explore the molecular mechanisms behind these differences, with some evidence suggesting this compound may reduce cholesterol absorption by altering bile acid composition. stikeskesdam4dip.ac.id
The differential effects on cellular processes such as apoptosis (programmed cell death) are a key focus. In some cell types, this compound has been shown to be a more potent inducer of apoptosis than palmitic acid. mdpi.com For example, studies on preadipocytes found that this compound caused increased apoptosis and cytotoxicity, while oleic and linoleic acid did not. plos.orgresearchgate.net This effect was linked to increased caspase-3 activity and changes in the expression of apoptosis-related genes like cIAP2 and Bax. plos.orgresearchgate.netmedchemexpress.com Conversely, in human aortic endothelial cells, oleic acid was found to inhibit the pro-inflammatory and growth-inhibitory effects induced by this compound. nih.gov Further research is needed to understand the cell-type specific responses and the signaling pathways that dictate these opposing outcomes.
Mitochondrial dynamics and function are another area where this compound shows unique effects. Ingestion of this compound has been shown to rapidly cause mitochondrial fusion in humans, a response not observed with palmitic acid. researchgate.netnih.gov This signaling role of this compound, which promotes mitochondrial fusion and may enhance function, could explain some of the observed health differences between these two saturated fatty acids. mdpi.comfoundmyfitness.comoup.com In contrast, oleic acid has been shown to increase the production of reactive oxygen species (ROS) in vascular smooth muscle cells, an effect not seen with this compound. ahajournals.org
| Feature | This compound (C18:0) | Palmitic Acid (C16:0) | Oleic Acid (C18:1) |
| LDL Cholesterol | Generally neutral or lowering effect. mdpi.commdpi.comnih.gov | Tends to increase LDL cholesterol. mdpi.com | Can lower LDL cholesterol. stikeskesdam4dip.ac.id |
| Apoptosis | Induces apoptosis in preadipocytes and some cancer cells. stikeskesdam4dip.ac.idplos.orgresearchgate.net | Less potent inducer of apoptosis than this compound in some models. mdpi.com | Can protect against this compound-induced apoptosis in endothelial cells. nih.gov |
| Mitochondrial Function | Promotes mitochondrial fusion. mdpi.comresearchgate.netnih.gov | Does not induce mitochondrial fusion. researchgate.netnih.gov | Effects on mitochondrial morphology are less defined. |
| Inflammation | May induce pro-inflammatory responses in endothelial cells. nih.gov | Associated with inflammatory pathways. | Can inhibit this compound-induced inflammation. nih.gov |
| Gene Expression | Downregulates NPC1L1 (cholesterol transporter). researchgate.net | Reduces cholesteryl ester hydrolase mRNA levels. unl.edu | Increases hepatic cholesteryl ester concentration. unl.edu |
Therapeutic Applications of this compound and its Derivatives in Disease Management
The unique properties of this compound are driving research into its therapeutic potential and that of its derivatives for managing various diseases. nih.gov In oncology, this compound has shown promise by preferentially inducing apoptosis in breast cancer cells compared to non-cancerous cells, suggesting a potential role in cancer treatment. stikeskesdam4dip.ac.id Future studies will likely focus on developing this compound-based therapies that can selectively target cancer cells while sparing healthy tissue.
In the context of metabolic diseases, research is exploring how this compound can be used to improve conditions like obesity and Parkinson's disease. Studies in mice have shown that dietary this compound can lead to a significant reduction in visceral fat, likely by inducing the apoptosis of preadipocytes. plos.orgresearchgate.netmedchemexpress.com Furthermore, this compound-modified hexavanadate vesicles have been shown to alleviate glucose-lipid metabolic disturbances in obese mice by enhancing insulin (B600854) and GLP-1 secretion and activating the GPR120 signaling pathway. sciopen.com For neurodegenerative diseases, research in Drosophila models of Parkinson's disease has demonstrated that this compound supplementation can counteract mitochondrial dysfunction, improve motor skills, and extend survival. eurekalert.orgoup.com These findings open the door for developing this compound-based interventions for metabolic and neurodegenerative disorders.
The development of this compound derivatives is a particularly active area of research. By modifying the this compound molecule, scientists aim to create novel compounds with enhanced therapeutic properties. For example, this compound-octaarginine has been used to modify solid lipid nanoparticles for the oral delivery of insulin, significantly improving its absorption. dovepress.com These engineered nanoparticles leverage this compound's properties to create more effective drug delivery systems. rsc.org Future work will continue to explore the synthesis of new derivatives and their application in targeted drug delivery and the treatment of a wide range of diseases.
Development of this compound-Based Biomaterials for Advanced Medical Devices
This compound's biocompatibility and physical properties make it a valuable component in the development of advanced biomaterials for medical devices and drug delivery systems. goldenagri.com.sg Researchers are actively exploring its use in creating novel materials with tailored properties for specific therapeutic applications. openaccesspub.org
One major area of research is the formulation of lipid-based nanoparticles. Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) using this compound and its derivatives are being developed for topical and systemic drug delivery. pishrochem.commdpi.comresearchgate.net These nanoparticles can encapsulate drugs, enhancing their stability and bioavailability. pishrochem.com For example, this compound is used in SLNs to provide controlled drug release and can be modified to target specific cells or tissues. rsc.orgpishrochem.com Future research will focus on optimizing the composition of these nanoparticles to improve drug loading, control release kinetics, and enhance targeting efficiency. mdpi.com
Another promising application is in the creation of hydrogels and bigels for controlled therapeutic agent delivery. mdpi.comfrontiersin.org this compound can be used to form the oleogel component of a bigel (a combination of a hydrogel and an oleogel), creating a stable, biphasic system. frontiersin.orgsci-hub.se The properties of these bigels, such as their mechanical strength and drug release rate, can be fine-tuned by altering the ratio of hydrogel to oleogel. frontiersin.orgsci-hub.se Researchers are investigating these systems for the sustained release of drugs. nih.govtandfonline.com For instance, chitosan (B1678972) salts coated with this compound have been developed as a pH-dependent delivery system for colon-specific drug release. tandfonline.com The this compound coating protects the drug in the acidic environment of the stomach and allows for its release in the more alkaline environment of the colon. tandfonline.com
| Biomaterial Type | Components | Potential Application | Research Focus |
| Solid Lipid Nanoparticles (SLN) | This compound, other solid lipids. pishrochem.commdpi.com | Topical and systemic drug delivery, cosmetic applications. mdpi.comresearchgate.net | Improving stability, drug loading, and controlled release. mdpi.com |
| Nanostructured Lipid Carriers (NLC) | This compound, liquid lipids. mdpi.com | Enhanced drug encapsulation and stability for skin applications. mdpi.com | Optimizing lipid blends for better performance and long-term stability. mdpi.com |
| Drug-Coated Microparticles | Chitosan salts, this compound coating. tandfonline.com | pH-dependent, colon-specific drug delivery. tandfonline.com | Tuning coating properties for precise release profiles. tandfonline.com |
| Bigels | This compound-based oleogels, hydrogels (e.g., tamarind gum). frontiersin.orgsci-hub.se | Controlled delivery of hydrophilic and lipophilic drugs. sci-hub.se | Modulating composition to control mechanical and release properties. frontiersin.org |
| Modified Nanoparticles | This compound-octaarginine, SLNs. dovepress.com | Oral delivery of peptide drugs like insulin. dovepress.com | Enhancing cell penetration and bioavailability of large molecules. dovepress.com |
Exploration of this compound in Nutraceutical and Functional Food Research
This compound is increasingly being explored in nutraceutical and functional food research due to its unique metabolic profile compared to other saturated fatty acids. beefresearch.org A key area of investigation is its potential to serve as a healthier alternative to other solid fats, such as trans fats or palmitic acid, in food manufacturing. researchgate.net Research has shown that replacing palmitic acid with this compound in the diet can lead to more favorable blood lipid profiles. mdpi.comnih.gov Future food science research will likely focus on developing and testing food products where fats rich in palmitic acid are substituted with this compound-rich fats, without compromising texture or stability. goldenagri.com.sgresearchgate.net
Furthermore, the direct health benefits of this compound as a bioactive compound are being investigated for its potential use in nutraceuticals. Its ability to promote mitochondrial fusion and function suggests it could be a valuable ingredient in supplements aimed at supporting mitochondrial health and healthy aging. researchgate.netfoundmyfitness.comoup.com The development of nutraceutical products that deliver a specific form or dose of this compound to achieve these benefits is a likely future direction. Research will need to establish the optimal intake levels and food matrices to maximize its potential health-promoting effects.
Q & A
Q. How can researchers determine the purity of stearic acid for experimental reproducibility?
Methodological Answer:
- Purity assessment typically involves gas chromatography (GC) with flame ionization detection (FID) to quantify fatty acid composition .
- Differential scanning calorimetry (DSC) is used to analyze melting behavior; deviations from the standard melting range (55–70°C) indicate impurities .
- For isotopic studies, This compound-d₄ (deuterated) serves as an internal standard in GC- or LC-MS to correct for matrix effects .
Q. What experimental protocols are recommended for studying this compound’s phase transitions?
Methodological Answer:
- Use controlled heating/cooling rates (e.g., 1°C/min) to minimize supercooling effects during melting/freezing experiments .
- Temperature sensors (e.g., NIST-calibrated thermocouples) provide higher accuracy than analog thermometers, reducing measurement drift .
- Cooling curves should be analyzed for plateau regions to identify the freezing point; impurities broaden the plateau due to non-uniform crystallization .
Advanced Research Questions
Q. How can contradictions in reported melting points of this compound be resolved?
Methodological Answer:
- Discrepancies often arise from sample purity (e.g., traces of oleic acid lower the melting point) and experimental design (e.g., heating rate variability) .
- Validate results using NIST reference data (e.g., Standard Reference Database 69) and cross-check with independent methods like X-ray diffraction to confirm crystalline structure .
- Statistically analyze batch-to-batch variations using ANOVA to identify systematic errors in synthesis or storage conditions .
Q. What advanced techniques are used to study this compound’s role in lipid bilayers or drug delivery systems?
Methodological Answer:
- Langmuir-Blodgett troughs measure monolayer compression isotherms to study this compound’s packing behavior in membranes .
- Fourier-transform infrared spectroscopy (FTIR) identifies hydrogen-bonding interactions between this compound and active pharmaceutical ingredients in lipid nanoparticles .
- Computational modeling (e.g., molecular dynamics simulations) predicts phase behavior under varying pH and temperature conditions .
Q. How can researchers address inconsistencies in this compound’s metabolic impact across in vitro vs. in vivo studies?
Methodological Answer:
- Use isotopic tracing (e.g., ¹³C-labeled this compound) to track metabolic pathways in cell cultures and animal models .
- Control for dietary confounding factors (e.g., gut microbiota interactions) by using germ-free models or standardized diets in rodent studies .
- Apply meta-analysis frameworks to reconcile conflicting data on LDL-cholesterol modulation, accounting for study design heterogeneity .
Methodological Challenges and Solutions
Q. What are the best practices for synthesizing high-purity this compound derivatives?
Methodological Answer:
- Fractional crystallization from ethanol removes unsaturated fatty acid contaminants (e.g., oleic acid) .
- For esterification studies, optimize reaction conditions (e.g., sulfuric acid catalysis vs. enzymatic methods) using design-of-experiment (DoE) approaches to maximize yield .
- Validate synthetic routes via NMR spectroscopy (¹H/¹³C) to confirm structural integrity and quantify byproducts .
Q. How should researchers design experiments to investigate this compound’s effects on material viscosity?
Methodological Answer:
- Use rotational viscometers with temperature-controlled chambers to measure viscosity changes at 0.5–5% this compound concentrations .
- Apply response surface methodology (RSM) to model interactions between this compound, triethanolamine (TEA), and other formulation components .
- Replicate industrial processing conditions (e.g., shear rates) to ensure translational relevance .
Data Interpretation and Reproducibility
Q. How can variability in this compound’s thermal properties be minimized across labs?
Methodological Answer:
Q. What statistical approaches are recommended for analyzing this compound’s role in complex mixtures?
Methodological Answer:
- Principal component analysis (PCA) identifies dominant variables (e.g., chain length, saturation) in multi-component lipid systems .
- Multivariate regression quantifies the impact of this compound concentration on mechanical properties (e.g., tensile strength) in polymer blends .
- Open-source tools like R or Python’s SciPy enable reproducible data analysis pipelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
